molecular formula C12H7ClN2 B8700149 6-(4-Chlorophenyl)pyridine-3-carbonitrile CAS No. 84596-42-9

6-(4-Chlorophenyl)pyridine-3-carbonitrile

Cat. No. B8700149
Key on ui cas rn: 84596-42-9
M. Wt: 214.65 g/mol
InChI Key: VBUMPNJCLNIULT-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

2-Chloro-6-(4-chlorophenyl)-3-pyridinecarbonitrile (2.49 grams) and 5% Pd/C (0.3 gram) were reacted on a Parr shaker in 100 ml DMF. Next the reaction mixture was filtered and the filtrate poured into ice water. A solid formed which was collected and recrystallized from ethanol, yield 0.85 gram.
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[N:3]=1>CN(C=O)C.[Pd]>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([C:4]2[N:3]=[CH:2][C:7]([C:8]#[N:9])=[CH:6][CH:5]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
ClC1=NC(=CC=C1C#N)C1=CC=C(C=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Next the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate poured into ice water
CUSTOM
Type
CUSTOM
Details
A solid formed which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol, yield 0.85 gram

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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